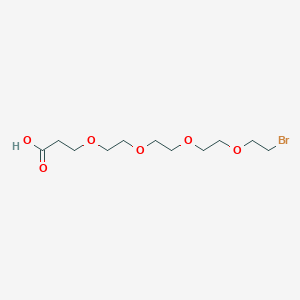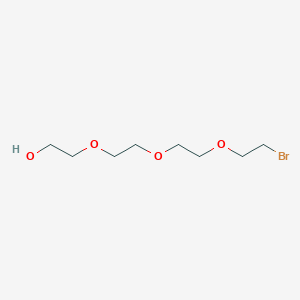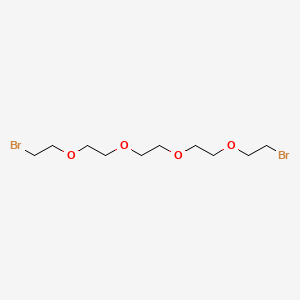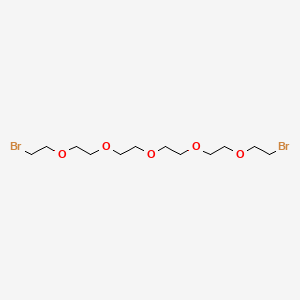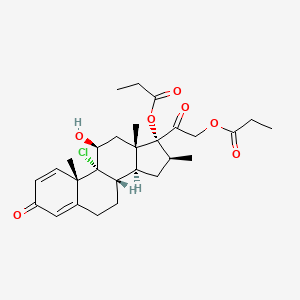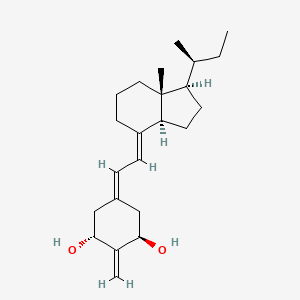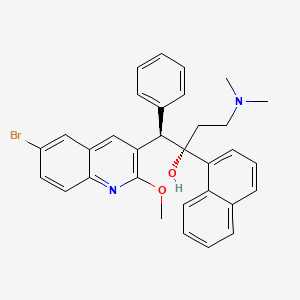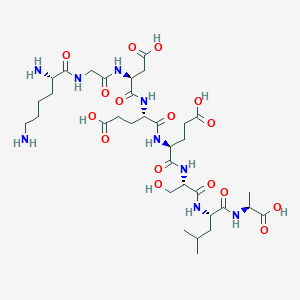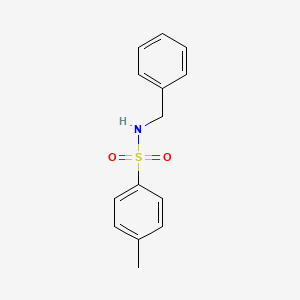
N-苄基-对甲苯磺酰胺
概述
描述
N-Benzyl-p-toluenesulfonamide is an organic compound with the molecular formula C14H15NO2S. It is known for its role as a potent inhibitor of calcium-stimulated myosin S1 ATPase, making it significant in various biochemical and pharmacological studies . This compound is also referred to as N-Benzyl-4-methylbenzenesulfonamide and has a molecular weight of 261.34 g/mol .
科学研究应用
N-Benzyl-p-toluenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Medicine: Research explores its potential therapeutic applications in muscle-related disorders.
作用机制
Target of Action
N-Benzyl-p-toluenesulfonamide (BTS) is a potent and selective inhibitor of skeletal muscle myosin II subfragment 1 (S1) ATPase activity . Myosin II is a motor protein that plays a crucial role in muscle contraction. It interacts with actin filaments to generate force and movement.
Mode of Action
BTS inhibits the calcium-stimulated ATPase activity of myosin S1 . This inhibition occurs in the absence of actin, suggesting that BTS directly interacts with the myosin S1 ATPase . BTS also reversibly inhibits the gliding motility rate of heavy meromyosin (HMM), a subfragment of myosin .
Biochemical Pathways
The primary biochemical pathway affected by BTS is the muscle contraction pathway . By inhibiting myosin S1 ATPase, BTS disrupts the cycle of actin-myosin cross-bridge formation and breakdown, which is essential for muscle contraction . This results in the specific inhibition of the contraction of fast skeletal muscle fibers .
Pharmacokinetics
Its solubility in dmso and water has been reported , which could influence its bioavailability and pharmacokinetics.
Result of Action
The primary molecular effect of BTS is the inhibition of myosin S1 ATPase activity, leading to a decrease in muscle contraction . On a cellular level, this results in the specific inhibition of the contraction of fast skeletal muscle fibers .
生化分析
Biochemical Properties
N-Benzyl-p-toluenesulfonamide is known to undergo mono-N-alkylation in the presence of a well-defined and bench-stable Mn(I) PNP pincer precatalyst . This reaction involves benzylic and simple primary aliphatic alcohols as alkylating agents .
Molecular Mechanism
It is known to undergo reactions involving a manganese-catalyzed N-alkylation process . This suggests that it may interact with biomolecules through alkylation, potentially influencing gene expression and enzyme activity.
准备方法
Synthetic Routes and Reaction Conditions: N-Benzyl-p-toluenesulfonamide can be synthesized through the alkylation of p-toluenesulfonamide with benzyl chloride. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the synthesis of N-Benzyl-p-toluenesulfonamide follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
化学反应分析
Types of Reactions: N-Benzyl-p-toluenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products:
Substitution: Products include various substituted sulfonamides.
Oxidation: The major product is the corresponding sulfonic acid.
相似化合物的比较
- N-Benzyl-4-methylbenzenesulfonamide
- N-Benzyl-4-bromobenzenesulfonamide
- N-Methyl-p-toluenesulfonamide
- 4-amino-N-benzylbenzenesulfonamide
Uniqueness: N-Benzyl-p-toluenesulfonamide is unique due to its specific inhibitory action on myosin S1 ATPase, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in muscle physiology and pharmacological research .
属性
IUPAC Name |
N-benzyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKAJZQYNKTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166290 | |
| Record name | p-Toluenesulfonamide, N-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1576-37-0 | |
| Record name | N-Benzyl-p-toluenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonamide, N-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1576-37-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Toluenesulfonamide, N-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-p-toluenefonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for N-Benzyl-p-Toluenesulfonamide in skeletal muscle?
A1: N-Benzyl-p-Toluenesulfonamide (N-Benzyl-4-methylbenzenesulfonamide) acts as a specific inhibitor of myosin II ATPase, primarily targeting fast skeletal muscle fibers [, ]. It achieves this by binding to myosin and affecting several key steps in the actomyosin ATPase cycle. Specifically, it significantly decreases the rate of inorganic phosphate (Pi) release both in the presence and absence of actin, hinders the dissociation of the myosin-ADP complex, and weakens the binding affinity of the myosin-ADP complex to actin [, ].
Q2: How does the inhibition of the actomyosin ATPase cycle by N-Benzyl-p-Toluenesulfonamide translate to its observed effects on muscle contraction and glucose uptake?
A2: By interfering with the actomyosin ATPase cycle, N-Benzyl-4-methylbenzenesulfonamide effectively prevents force production in muscle fibers. Research using rat epitrochlearis muscle demonstrated that N-Benzyl-4-methylbenzenesulfonamide significantly reduced force production and consequently decreased contraction-stimulated glucose transport []. This suggests that the force-generating capacity of muscle, influenced by the actomyosin ATPase cycle, plays a crucial role in the glucose uptake process.
Q3: Does N-Benzyl-4-methylbenzenesulfonamide influence calcium signaling in muscle cells?
A3: Studies indicate that N-Benzyl-4-methylbenzenesulfonamide does not directly interfere with calcium signaling pathways in muscle cells. Experiments using electrically stimulated muscle showed no alteration in the phosphorylation of CaMKII, a marker of cytosolic calcium levels, even in the presence of N-Benzyl-4-methylbenzenesulfonamide []. This is crucial because it allows researchers to differentiate between force-dependent and calcium-dependent mechanisms in muscle function.
Q4: Beyond its impact on force production, does N-Benzyl-4-methylbenzenesulfonamide affect other signaling pathways involved in muscle metabolism?
A4: Research suggests that N-Benzyl-4-methylbenzenesulfonamide might also influence the activity of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. Studies have shown that the contraction-induced phosphorylation of AMPK, along with its downstream target acetyl-CoA carboxylase and the glucose transport regulator TBC1D1, is inhibited by N-Benzyl-4-methylbenzenesulfonamide []. This finding highlights the potential for N-Benzyl-4-methylbenzenesulfonamide to impact energy sensing and metabolic regulation in muscle cells.
Q5: Can N-Benzyl-4-methylbenzenesulfonamide be used to study the relationship between muscle contraction and glucose uptake in cell culture models?
A5: Yes, N-Benzyl-4-methylbenzenesulfonamide has proven valuable in investigating the intricate link between muscle contraction and glucose uptake using in vitro models. Researchers successfully used N-Benzyl-4-methylbenzenesulfonamide in a C2C12 myotube model overexpressing GLUT4 to demonstrate that the acetylcholine receptor agonist carbachol, which mimics contraction, stimulates GLUT4 translocation to the cell surface []. This response was found to be partly dependent on AMPK activity, as N-Benzyl-4-methylbenzenesulfonamide partially blocked the carbachol-induced increase in surface GLUT4.
Q6: How does the use of N-Benzyl-4-methylbenzenesulfonamide advance our understanding of the molecular mechanisms governing muscle function?
A6: N-Benzyl-4-methylbenzenesulfonamide has emerged as a powerful tool for dissecting the complex interplay between force production, calcium signaling, and metabolic regulation in muscle. By specifically inhibiting myosin II ATPase and consequently force generation without directly affecting calcium levels, N-Benzyl-4-methylbenzenesulfonamide allows researchers to delineate the specific contributions of force-dependent pathways from those regulated by calcium or other signaling molecules []. This is essential for unraveling the complexities of muscle physiology and identifying potential therapeutic targets for diseases affecting muscle function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

